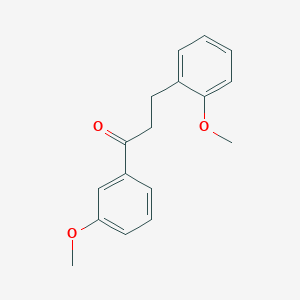

3'-Methoxy-3-(2-methoxyphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3’-Methoxy-3-(2-methoxyphenyl)propiophenone is an organic compound belonging to the ketone class of compounds. It is characterized by the presence of a methoxy group attached to the phenyl ring and a propiophenone backbone. This compound is known for its yellow to yellow-brown liquid form and has a boiling point of approximately 412.2°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3’-Methoxy-3-(2-methoxyphenyl)propiophenone involves the use of a Grignard reagent. The synthesis method comprises the following steps :

Formation of Grignard Reagent: Magnesium and m-bromoanisole are reacted in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride to produce the Grignard reagent.

Reaction with Propionitrile: The Grignard reagent is then subjected to a reaction with propionitrile, resulting in the formation of 3’-Methoxy-3-(2-methoxyphenyl)propiophenone.

This method is advantageous due to its simplicity, advanced process, and the ability to recycle the solvent, making it suitable for industrial production. The yield of the compound prepared by this method reaches 88.6%, with a liquid-phase purity of up to 99.44% .

Analyse Chemischer Reaktionen

Types of Reactions

3’-Methoxy-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3’-Methoxy-3-(2-methoxyphenyl)propiophenone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 3’-Methoxy-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. The methoxy groups and the ketone moiety play crucial roles in its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3’-Methoxy-3-(4-methoxyphenyl)propiophenone: Similar in structure but with a different position of the methoxy group on the phenyl ring.

4’-Methoxypropiophenone: Lacks the additional methoxy group on the phenyl ring.

Propiovanillone: Contains a hydroxyl group in addition to the methoxy group.

Uniqueness

3’-Methoxy-3-(2-methoxyphenyl)propiophenone is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and potential applications. The presence of two methoxy groups on the phenyl ring provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes.

Biologische Aktivität

3'-Methoxy-3-(2-methoxyphenyl)propiophenone, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H18O3. Its structure features two methoxy groups attached to a propiophenone backbone, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, indicating potential use in preventing oxidative stress-related diseases.

- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions and potentially leading to apoptosis in cancer cells.

- Gene Expression Modulation : It can influence transcription factors that regulate gene expression, thereby affecting cellular proliferation and survival.

Data Table: Biological Activities and Effects

Case Studies

-

Antioxidant Efficacy :

A study evaluated the antioxidant properties of various derivatives of phenolic compounds, including this compound. The compound demonstrated significant DPPH radical scavenging activity, comparable to ascorbic acid, suggesting its potential as a natural antioxidant agent . -

Cytotoxic Effects on Cancer Cells :

In vitro studies using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that this compound exhibited notable cytotoxicity. The compound was more effective against U-87 cells, indicating selectivity in its anticancer activity .

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-1-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-15-8-5-7-14(12-15)16(18)11-10-13-6-3-4-9-17(13)20-2/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLMPROALFTGMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644162 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-67-0 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.